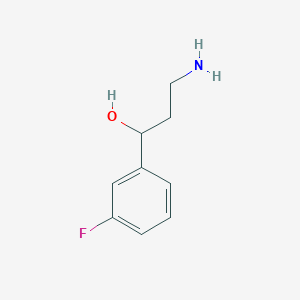

3-Amino-1-(3-fluorophenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-β-phenylethylamine. Finally, the reduction of this amine with sodium borohydride in the presence of a suitable solvent, such as methanol, produces this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-fluorophenylpropanone.

Reduction: Formation of 3-fluorophenylpropanamine.

Substitution: Formation of various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-1-(3-fluorophenyl)propan-1-ol serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural characteristics allow it to interact effectively with biological systems, leading to potential therapeutic applications:

- Anti-inflammatory and Analgesic Effects: Research indicates that this compound may exhibit properties beneficial for treating inflammation and pain.

- Pharmacological Studies: Investigations into its binding affinities to receptors and enzymes provide insights into its role in modulating biological pathways.

Biological Research

The compound is studied for its effects on enzyme inhibition and receptor binding, which are critical in understanding drug interactions and mechanisms of action. Its fluorinated phenyl group can enhance bioavailability and efficacy in biological systems, making it a subject of interest in pharmacokinetic studies .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the production of various drugs, particularly those targeting neurological disorders . Its versatility as a building block for synthesizing fine chemicals further emphasizes its industrial relevance.

Mécanisme D'action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can interact with hydrophobic pockets in receptors, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a fluorine atom.

3-Amino-3-(4-fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom in the para position.

3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom in the ortho position.

Uniqueness

3-Amino-1-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Activité Biologique

3-Amino-1-(3-fluorophenyl)propan-1-ol is an organic compound notable for its structural features, including an amino group and a hydroxyl group attached to a propanol backbone, along with a fluorinated phenyl ring. Its molecular formula is C9H12FNO, and it has a molecular weight of approximately 169.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological systems.

The presence of both amino and hydroxyl groups enhances the compound's reactivity and ability to interact with biological targets. The fluorinated phenyl moiety significantly influences its pharmacokinetic properties, including bioavailability and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Functional Groups | Amino, Hydroxyl, Fluorinated Phenyl |

Biological Activity

Research indicates that modifications in the phenyl ring, such as fluorination, can substantially alter the biological activity of compounds. The fluorine atom can enhance lipophilicity and influence binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. Studies have shown that fluorinated compounds can exhibit improved potency in inhibiting serotonin uptake, which may be relevant for conditions such as depression and anxiety disorders .

Case Studies

- Inhibition of Serotonin Uptake : A study demonstrated that fluorinated analogs can increase the potency for inhibiting serotonin (5-HT) uptake significantly compared to their non-fluorinated counterparts. This suggests potential applications in treating mood disorders .

- Enzyme Interaction Studies : Research on similar compounds indicates that the presence of a trifluoromethyl group can enhance interaction with specific enzymes, leading to increased efficacy in therapeutic applications .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the introduction of the fluorinated phenyl group followed by amination and hydroxylation steps. Synthetic pathways may include:

- N-Alkylation reactions : Using appropriate alkyl halides.

- Reductive amination : Involving aldehydes or ketones.

Comparative Analysis

The unique combination of functional groups in this compound enhances its reactivity compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1-(4-fluorophenyl)propan-1-ol | Similar backbone with a different ring | Potential differences in biological activity due to ring substitution |

| 3-Amino-3-(2-chlorophenyl)propan-1-ol | Contains chlorine instead of fluorine | May exhibit different reactivity patterns due to halogen type |

| 2-Amino-1-(3-fluorophenyl)propan-1-ol | Lacks the hydroxyl group | Affects solubility and interaction potential |

Propriétés

IUPAC Name |

3-amino-1-(3-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAENKOPWDCCZEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.